2,5-Difluoro-4-(methylthio)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-difluoro-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSXXTLWSPYPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C(=C1)F)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267547 | |
| Record name | Benzaldehyde, 2,5-difluoro-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1826110-01-3 | |
| Record name | Benzaldehyde, 2,5-difluoro-4-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1826110-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2,5-difluoro-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches to 2,5 Difluoro 4 Methylthio Benzaldehyde
Retrosynthetic Analysis for 2,5-Difluoro-4-(methylthio)benzaldehyde
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, several disconnections can be envisioned based on the functional groups present.
The primary disconnection targets the formyl group (CHO), which can be introduced through various formylation reactions. This leads to the key precursor, 1,4-difluoro-2-(methylthio)benzene. Alternatively, the aldehyde can be derived from a precursor functional group, such as a benzyl (B1604629) alcohol via oxidation or a carboxylic acid via reduction.
Another key disconnection is the C-S bond of the methylthio group. This suggests a nucleophilic aromatic substitution (SNAr) approach where a thiomethyl group displaces a suitable leaving group, such as a fluorine or nitro group, on a difluorobenzaldehyde scaffold.
Finally, the entire aromatic core can be constructed through carbon-carbon bond-forming reactions, such as organometallic coupling reactions, where a suitably functionalized precursor is coupled with a partner that introduces the final substituent. These retrosynthetic pathways form the basis for the synthetic strategies discussed in the following sections.
Multi-Step Synthetic Pathways to this compound
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing functional groups onto an aromatic ring. The formylation of an activated aromatic substrate is a direct approach to synthesizing benzaldehydes. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich arenes. organic-chemistry.orgthieme-connect.dewikipedia.org
In the context of synthesizing this compound, a plausible route involves the formylation of 1,4-difluoro-2-(methylthio)benzene. The methylthio group is an ortho-, para-directing group, while the fluorine atoms are deactivating but also ortho-, para-directing. The combined directing effects would likely favor the introduction of the formyl group at the C4 position, which is para to the strongly activating methylthio group and ortho to one of the fluorine atoms.
The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide (B127407) such as N,N-dimethylformamide (DMF), serves as the electrophile. wikipedia.orgchemistrysteps.com The reaction proceeds through an electrophilic attack on the electron-rich aromatic ring, followed by hydrolysis to yield the aldehyde.
Proposed Vilsmeier-Haack Formylation:
| Starting Material | Reagents | Solvent | Temperature | Product |
| 1,4-Difluoro-2-(methylthio)benzene | 1. POCl₃, DMF2. H₂O | Dichloromethane | 0 °C to reflux | This compound |
This table represents a proposed synthetic route based on established Vilsmeier-Haack reaction protocols. Specific yields and reaction times would require experimental validation.
Nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of highly substituted aromatic compounds, particularly those bearing electron-withdrawing groups. nih.govlibretexts.org The presence of fluorine atoms on the benzene (B151609) ring activates the ring towards nucleophilic attack, and fluorine itself can act as a good leaving group.
A potential SNAr strategy for the synthesis of this compound involves the reaction of a trifluorobenzaldehyde derivative with a source of the methylthio nucleophile, such as sodium thiomethoxide (NaSMe). A suitable starting material would be 2,4,5-trifluorobenzaldehyde (B50696). The aldehyde group and the fluorine atoms are electron-withdrawing, activating the ring for nucleophilic attack. The regioselectivity of the substitution is determined by the positions of these activating groups. In this case, the fluorine at the C4 position is para to the aldehyde group and ortho to a fluorine atom, making it a likely site for substitution.
Illustrative SNAr Reaction Conditions for a Related System:
| Starting Material | Nucleophile | Base | Solvent | Temperature | Yield | Reference |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃ | DMSO | 140 °C | - | walisongo.ac.id |
| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various S-nucleophiles | K₂CO₃ | DMF | Room Temp | Good | beilstein-journals.org |
This table presents conditions for analogous SNAr reactions. The synthesis of this compound via SNAr from 2,4,5-trifluorobenzaldehyde would require optimization of these conditions.
Palladium-catalyzed carbonylation reactions are a versatile tool for the synthesis of carbonyl compounds, including aldehydes, from aryl halides or triflates. chemistrysteps.com This methodology offers an alternative route to this compound from a suitably halogenated precursor.
A plausible precursor for this reaction is 1-bromo-2,5-difluoro-4-(methylthio)benzene. The carbonylation would be carried out under an atmosphere of carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a reducing agent to generate the aldehyde. The use of a solid CO source, such as molybdenum hexacarbonyl (Mo(CO)₆), can also be employed. thieme-connect.de
General Conditions for Palladium-Catalyzed Carbonylation of Aryl Halides:
| Substrate | CO Source | Catalyst | Ligand | Base | Solvent | Temperature | Product Type | Reference |
| Aryl Iodide | Mo(CO)₆ | ImmPd(0)-MNPs | Phosphine-free | DBU | Toluene | 100 °C | Ester/Amide | thieme-connect.de |
| Aryl Chloride | CO gas (25 bar) | PdCl₂(PhCN)₂ | dppf | NEt₃ | n-Butanol | 130 °C | Ester | chemistrysteps.com |
| Aryl Bromide | CO gas (1 atm) | Pd(OAc)₂ | Xantphos | Et₃N | Toluene | 70 °C | Ester/Amide | bldpharm.com |
This table outlines typical conditions for palladium-catalyzed carbonylation reactions. The successful synthesis of this compound would depend on the specific choice of catalyst, ligand, and reaction conditions to favor aldehyde formation.
The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for the formation of carbon-carbon bonds. organic-chemistry.orgachemblock.com This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. fujifilm.comresearchgate.net
The commercial availability of (2,5-Difluoro-4-(methylthio)phenyl)boronic acid (CAS 1451392-37-2) strongly suggests the feasibility of a Suzuki coupling approach to synthesize the target aldehyde. rsc.org This would involve coupling the boronic acid with a suitable electrophile that can introduce the formyl group or a precursor to it. One such strategy could be a coupling with a formyl chloride equivalent or a protected hydroxymethyl halide followed by oxidation.
Typical Conditions for Suzuki-Miyaura Cross-Coupling:
| Boronic Acid/Ester | Coupling Partner | Catalyst | Base | Solvent | Temperature | Yield | Reference |
| Hetero(aryl) boronic acids/esters | Pyridine-2-sulfonyl fluoride (B91410) | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/Water | 65-100 °C | 5-89% | nih.gov |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/Water | 100 °C | Variable | researchgate.netntnu.no |
| Phenylboronic acid | Aryl bromides | Pd(II) phosphine complex | Cs₂CO₃ | 1,4-Dioxane | - | Excellent | researchgate.net |
This table provides examples of Suzuki-Miyaura coupling conditions. The synthesis of this compound would require the selection of an appropriate formylating coupling partner and optimization of the reaction conditions.
The synthesis of aromatic aldehydes can be achieved through the oxidation of the corresponding benzyl alcohols or the reduction of benzoic acid derivatives. These methods rely on the prior synthesis of the appropriate precursor containing the desired substitution pattern.
Oxidation of Benzyl Alcohol:
The target aldehyde can be prepared by the oxidation of (2,5-difluoro-4-(methylthio)phenyl)methanol. Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used to convert primary alcohols to aldehydes without over-oxidation to the carboxylic acid.
Reduction of Benzoic Acid Derivatives:
Alternatively, this compound can be synthesized by the reduction of a corresponding carboxylic acid derivative. A common strategy involves the conversion of 2,5-difluoro-4-(methylthio)benzoic acid to its more reactive acid chloride, followed by a controlled reduction. The Rosenmund reduction, which employs a poisoned palladium catalyst (Pd/BaSO₄), is a classic method for the reduction of acyl chlorides to aldehydes. Other reducing agents such as lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) can also be used for this transformation.
Example of Acyl Chloride Formation:
| Starting Material | Reagent | Conditions | Yield | Reference |
| 2,5-Difluoro-4-methyl-benzoic acid | Thionyl chloride | Reflux | 72.9% | chemicalbook.com |
| 4-(Trifluoromethylthio)benzoic acid | Oxalyl chloride, DMF (cat.) | 0 °C to RT | - | chemicalbook.com |
This table illustrates the formation of acyl chlorides from the corresponding benzoic acids. Subsequent reduction would yield the desired aldehyde.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of fine chemicals like this compound is essential for developing sustainable and environmentally responsible processes. numberanalytics.comresearchgate.net This involves strategies to reduce waste, use safer chemicals, and improve energy efficiency. numberanalytics.comnih.gov
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For example, Claisen-Schmidt reactions to produce α,α′-bis-(substituted-benzylidene)cycloalkanones have been successfully performed in excellent yields by grinding reactants with solid sodium hydroxide, completely eliminating the need for a solvent. nih.gov Similarly, the synthesis of 1,1-diacetates from aldehydes has been achieved under solvent-free conditions using a recyclable nanocatalyst. researchgate.net Another approach involves using one of the reactants as the solvent; for instance, benzylic alcohols can be oxidized to aromatic aldehydes using gaseous nitrogen dioxide where the alcohol itself acts as the reaction medium. nih.gov These methodologies showcase viable pathways for potentially synthesizing this compound with a minimized environmental footprint.
Catalytic processes are preferred over stoichiometric reactions as they reduce waste by being used in small amounts and allowing for multiple reaction turnovers. numberanalytics.comresearchgate.net The development of efficient catalytic systems for formylation is a key area of research.
The Vilsmeier-Haack reaction, a classic method for formylating electron-rich aromatic rings, traditionally uses stoichiometric amounts of phosphorus oxychloride (POCl₃) and a formamide like DMF. jk-sci.comnumberanalytics.comwikipedia.org Modern approaches focus on catalytic versions to improve the reaction's green profile.
For the synthesis of aromatic aldehydes from aryl halides, palladium-based catalysts are highly efficient. organic-chemistry.org The choice of ligand, such as cataCXium® A (di(1-adamantyl)-n-butylphosphine), has been shown to be critical for achieving high yields at low catalyst loadings and mild pressures of synthesis gas (CO/H₂). researchgate.net Electrochemical methods also present a green alternative, using electricity to drive the formylation of aryl halides with DMF serving as both the solvent and formyl source, under very mild conditions. rsc.org
The table below illustrates the efficiency of different catalytic systems used in the synthesis of aromatic aldehydes, a class of compounds to which this compound belongs.
Table 2: Comparison of Catalytic Systems for Aromatic Aldehyde Synthesis
This table presents generalized data for analogous reactions and is intended for illustrative purposes.
| Catalytic System | Reactants | Conditions | Yield (%) | Green Advantage |
| Pd(OAc)₂ / cataCXium® A | Aryl Bromide, CO/H₂ | 5-7 bar, TMEDA base | up to 99% | Very low catalyst loading (0.25 mol%), high efficiency. researchgate.net |
| Electrochemical (Ni cathode) | Aryl Halide, DMF | Constant current, Mg anode | 60-85% | Avoids chemical oxidants/reductants, mild conditions. rsc.org |
| SiO₂@FeSO₄ Nanocomposite | Benzaldehyde (B42025), Acetic Anhydride | Room Temp, Solvent-Free | ~95% | Recyclable catalyst, solvent-free, ambient temperature. researchgate.net |
| Gaseous NO₂ | Benzyl Alcohol | Neat (Solvent-Free) | Quantitative | No hazardous residues from the oxidizing agent. nih.gov |
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful.
In contrast, substitution and elimination reactions often have poor atom economy. For example, the Wittig reaction, while powerful, generates a stoichiometric phosphine oxide byproduct, significantly lowering its atom economy. The Vilsmeier-Haack reaction also generates significant byproducts from the activating agent (e.g., POCl₃). jk-sci.comwikipedia.org
To improve atom economy in the synthesis of this compound, one would favor catalytic routes where the formyl group is introduced with minimal waste. For example, a direct catalytic formylation using CO/H₂ is highly atom-economical. researchgate.net The ideal synthesis would involve an addition reaction where all atoms of the reactants are incorporated into the product, though this is often challenging for complex targets. taylorandfrancis.com
Scalability Considerations for this compound Production
Scaling a synthesis from the laboratory bench to industrial production introduces a new set of challenges. A scalable process must be safe, cost-effective, robust, and environmentally sound.
For reactions like the Vilsmeier-Haack formylation, the use of hazardous reagents like phosphorus oxychloride poses significant challenges on a large scale due to its corrosivity (B1173158) and reactivity with water. numberanalytics.comwikipedia.org Managing the exothermic nature of such reactions is also critical to prevent thermal runaways.
Modern catalytic methods are often designed with scalability in mind. Palladium-catalyzed formylations using synthesis gas have been developed for industrial applications, demonstrating that high pressures and catalyst costs can be managed effectively. nih.gov Electrochemical syntheses are also noted for their good scalability, as the process can be controlled by adjusting the electrical current and reactor size. rsc.org One-pot procedures, where multiple reaction steps are performed in a single reactor, are highly advantageous for scaling up as they reduce the need for intermediate purification steps, saving time, materials, and energy. acs.orgrug.nl Any proposed synthesis for this compound would need to be evaluated for these factors to ensure its viability for large-scale production.
Reactivity Profiles and Transformational Chemistry of 2,5 Difluoro 4 Methylthio Benzaldehyde
Reactions at the Aldehyde Moiety of 2,5-Difluoro-4-(methylthio)benzaldehyde
The aldehyde group is a versatile functional handle, readily participating in a wide range of reactions including nucleophilic additions, condensations, reductions, and oxidations.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the carbonyl group, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
While specific literature examples for Grignard or organolithium additions to this compound are not prevalent, the general mechanism is well-established. For instance, the reaction with a Grignard reagent (R-MgX) would be expected to produce a secondary alcohol. The electron-withdrawing fluorine atoms on the aromatic ring would likely enhance the electrophilicity of the carbonyl carbon, facilitating this reaction.
Table 1: General Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Reagent Example | Expected Product |
|---|---|---|---|
| Organometallic Addition | Carbanion | Methylmagnesium bromide (CH₃MgBr) | 1-(2,5-Difluoro-4-(methylthio)phenyl)ethanol |
Condensation Reactions (e.g., Knoevenagel, Wittig, Aldol, Schiff Base Formation)
Condensation reactions are a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives), typically catalyzed by a weak base. wikipedia.org The reaction with this compound would proceed via nucleophilic addition to the aldehyde followed by dehydration to yield a substituted alkene. wikipedia.org The presence of electron-withdrawing fluorine atoms on the benzaldehyde (B42025) ring can facilitate the initial nucleophilic attack. researchgate.netresearchgate.netnih.gov
Wittig Reaction : The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a high degree of control over the double bond's position. libretexts.org The reaction involves a phosphonium (B103445) ylide (a Wittig reagent) attacking the aldehyde to form an oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction is broadly applicable to a wide range of aldehydes. organic-chemistry.orgwikipedia.org
Aldol Condensation : While aldehydes with α-hydrogens can undergo self-condensation, aromatic aldehydes like this compound lack these and can only act as the electrophilic partner in a crossed-Aldol or Claisen-Schmidt condensation with another enolizable carbonyl compound.
Schiff Base Formation : Aldehydes readily react with primary amines to form imines, also known as Schiff bases. This reaction is a reversible condensation that proceeds through a carbinolamine intermediate followed by dehydration. nih.gov Studies on the closely related 4-(methylthio)benzaldehyde (B43086) have shown its effective conversion into various Schiff bases upon reaction with different amines, suggesting that this compound would undergo similar transformations. growingscience.comresearchgate.netresearchgate.netijsra.net
Table 2: Condensation Reactions of this compound
| Reaction Name | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knoevenagel Condensation | Malononitrile | Weak base (e.g., Piperidine) | 2-(2,5-Difluoro-4-(methylthio)benzylidene)malononitrile |
| Wittig Reaction | Methyltriphenylphosphonium bromide / Base | Strong base (e.g., BuLi) | 2,5-Difluoro-1-(methylthio)-4-vinylbenzene |
Reductions to Alcohols and Subsequent Derivatizations
The aldehyde group can be easily reduced to a primary alcohol. Common and selective reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for this transformation. masterorganicchemistry.comugm.ac.idkhanacademy.org The reduction of the analogous 4-(methylthio)benzaldehyde to 4-(methylthio)benzyl alcohol is a well-documented, high-yield reaction, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. It is expected that this compound would be similarly reduced to 2,5-difluoro-4-(methylthio)benzyl alcohol. This resulting primary alcohol can be further derivatized, for example, by conversion to its corresponding benzyl (B1604629) chloride using thionyl chloride. prepchem.com
Oxidations to Carboxylic Acids
The oxidation of the aldehyde group yields the corresponding carboxylic acid. This is a common transformation in organic synthesis. The existence and commercial availability of 2,5-Difluoro-4-(methylthio)benzoic acid confirms the feasibility of this oxidation. bldpharm.comeontrading.uk Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be employed, although milder conditions are often preferred to avoid side reactions with the methylthio group.
Reactivity of the Aryl Fluoride (B91410) Substituents in this compound
Nucleophilic Aromatic Substitution Reactions
The fluorine atoms on the aromatic ring are subject to nucleophilic aromatic substitution (SₙAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing aldehyde group in the para position to one of the fluorines and ortho to the other. libretexts.orglibretexts.org This activation facilitates the attack of nucleophiles on the carbon atoms bearing the fluorine substituents, leading to the formation of a resonance-stabilized Meisenheimer intermediate before the fluoride ion is expelled. libretexts.org The reaction is generally favored when strong electron-withdrawing groups are ortho or para to the leaving group. libretexts.org Consequently, this compound can serve as a substrate for the introduction of various nucleophiles, such as amines, alkoxides, or thiolates, by displacing one or both of the fluoride ions. nih.gov
Table 3: Nucleophilic Aromatic Substitution (SₙAr) Reactions
| Nucleophile | Reagent Example | Conditions | Expected Product (Monosubstitution) |
|---|---|---|---|
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | DMF, heat | 5-Fluoro-2-methoxy-4-(methylthio)benzaldehyde or 2-Fluoro-5-methoxy-4-(methylthio)benzaldehyde |
| Amine | Pyrrolidine | Base (e.g., K₂CO₃), heat | 5-Fluoro-4-(methylthio)-2-(pyrrolidin-1-yl)benzaldehyde or 2-Fluoro-4-(methylthio)-5-(pyrrolidin-1-yl)benzaldehyde |
Metal-Halogen Exchange and Subsequent Quenching
Metal-halogen exchange is a fundamental organometallic reaction that transforms an organic halide into an organometallic compound. This reaction typically involves electropositive metals like lithium, sodium, and magnesium with organochlorides, bromides, and iodides. The preparation of organolithium compounds, in particular, heavily relies on this method.
The process can be categorized into two main types of lithium-halogen exchange: reactions with organolithium compounds and reactions with lithium metal. Commercially, organolithium compounds are often produced by reacting lithium with organic bromides and chlorides. However, a significant portion of laboratory-scale synthesis involves the homogeneous reaction of a pre-formed organolithium compound with an organic halide. This method was independently discovered by Gilman and Wittig in the late 1930s.
This exchange reaction is frequently employed to synthesize vinyl-, aryl-, and primary alkyllithium reagents. A key characteristic of this reaction is its speed; it is often faster than nucleophilic addition and can even outpace proton transfer. The rate of exchange generally follows the trend of I > Br > Cl, with alkyl- and arylfluorides being largely unreactive toward organolithium reagents. The reaction is kinetically controlled, and the stability of the carbanion intermediates of the organolithium reagents is the primary influencing factor on the exchange rate.
Two primary mechanisms have been proposed for lithium-halogen exchange. One involves a nucleophilic pathway that forms a reversible "ate-complex" intermediate. Experimental evidence for this includes the crystallization of a lithium bis(pentafluorophenyl) iodinate "ate-complex". Kinetic studies also support a nucleophilic mechanism where the carbanion of the lithium species attacks the halogen atom on the aryl halide.
In the context of this compound, the fluorine atoms are generally unreactive in metal-halogen exchange reactions with common organolithium reagents like n-butyllithium. However, under specific conditions or with more reactive organometallic reagents, exchange could potentially be induced, though this is not a common transformation for fluoroarenes.
A notable application of this reaction is the Parham cyclization, where an aryl halide undergoes exchange to form a lithiated arene. If this arene has a side chain with an electrophilic group, the carbanion can perform an intramolecular nucleophilic attack, leading to cyclization. This is a valuable strategy for forming heterocycles.
| Reagent | Substrate | Product | Conditions | Yield |
| n-Butyllithium | Aryl Bromide | Aryllithium | -100 °C, THF | High |
| t-Butyllithium | Aryl Bromide | Aryllithium | -100 °C, THF | High |
| i-PrMgCl / n-BuLi | Bromoheterocycle with acidic proton | Metallated heterocycle | 0 °C to -20 °C, THF | Good |
Difluoromethylation and Related Fluorination Processes
The introduction of a difluoromethyl (CF2H) group into organic molecules is a significant area of research in medicinal and agrochemical chemistry. Various methods have been developed for difluoromethylation, broadly categorized into electrophilic, nucleophilic, and radical pathways.
Recent advancements have focused on late-stage difluoromethylation, which allows for the introduction of the CF2H group at a later step in a synthetic sequence. This is particularly valuable for the synthesis of complex molecules. Metal-based methods, especially those using copper, have seen a surge in development for transferring the CF2H group to C(sp2) sites. For instance, a stepwise strategy involves the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene. Another approach is the catalytic decarbonylative difluoromethylation of aroyl chlorides.
Radical difluoromethylation, often through Minisci-type reactions, is effective for heteroaromatics. For example, a hypervalent iodine(III) reagent with difluoroacetoxy ligands can achieve C-H difluoromethylation of heteroarenes upon photolysis.
Nucleophilic difluoromethylation often utilizes reagents that can deliver a "CF2H-" equivalent. While direct nucleophilic addition of a difluoromethyl anion is challenging, reagents like TMS-CF2SPh can be used for (phenylthio)difluoromethylation of carbonyl compounds. The resulting products can then be transformed into difluoromethyl alcohols. The development of reagents like PhSCF2H, PhSeCF2H, and PhTeCF2H as nucleophilic (phenylchalcogen)difluoromethylation agents has also been explored. These reagents can react with aldehydes and ketones, although their reactivity varies, with electron-withdrawing groups on the aromatic ring of the aldehyde sometimes leading to lower yields due to side reactions like the Cannizzaro reaction. cas.cn
The difluoromethyl group can also act as a hydrogen bond donor, a property that can influence the biological activity of molecules containing this group.
| Reagent/Method | Substrate Type | Product Type | Key Features |
| Cu-mediated | Aryl iodides | Difluoromethylarenes | Stepwise process involving coupling, hydrolysis, and decarboxylation. |
| Pd-catalyzed | Aroyl chlorides | Difluoromethylarenes | Decarbonylative difluoromethylation. |
| Hypervalent iodine(III) reagent | Heteroarenes | C-H difluoromethylated heteroarenes | Photolytic conditions, radical mechanism. |
| TMS-CF2SPh | Carbonyl compounds | (Phenylthio)difluoromethylated alcohols | Fluoride-induced nucleophilic addition. |
| PhXCF2H (X = S, Se) | Aldehydes, ketones | (Phenylchalcogen)difluoromethylated alcohols | Nucleophilic addition. |
Transformations Involving the Methylthio Group of this compound
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The methylthio group (-SCH3) in this compound is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-SOCH3) and sulfone (-SO2CH3) derivatives. These transformations are significant as they can modulate the electronic properties and biological activity of the molecule.
The oxidation is typically carried out using common oxidizing agents. For instance, meta-chloroperbenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides. The reaction can be controlled to selectively produce either the sulfoxide or the sulfone. Oxidation to the sulfoxide is generally achieved using one equivalent of the oxidizing agent at lower temperatures, while the use of excess oxidizing agent and/or higher temperatures will typically lead to the sulfone.
For example, the oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-CPBA initially yields a diastereoisomeric mixture of sulfoxides. Further oxidation leads to the corresponding sulfone. This demonstrates the stepwise nature of the oxidation process.
The resulting sulfoxide and sulfone derivatives of this compound are valuable intermediates for further synthetic transformations. The sulfoxide group can act as a chiral auxiliary, and the sulfone group is a good leaving group in nucleophilic substitution reactions.
| Oxidizing Agent | Substrate | Product | Conditions |
| m-Chloroperbenzoic acid (1 eq.) | Sulfide | Sulfoxide | Controlled temperature |
| m-Chloroperbenzoic acid (>2 eq.) | Sulfide | Sulfone | Higher temperature |
| Hydrogen peroxide | Sulfide | Sulfoxide/Sulfone | Often requires a catalyst |
| Potassium permanganate | Sulfide | Sulfone | Strong oxidizing conditions |
S-Alkylation and Related Reactions
While not as common as oxidation, the methylthio group can potentially undergo S-alkylation to form sulfonium (B1226848) salts. This would typically involve reaction with a strong alkylating agent, such as methyl iodide or methyl triflate. The resulting sulfonium salt could then serve as a leaving group in nucleophilic substitution reactions or participate in other transformations characteristic of sulfonium species. However, specific examples of S-alkylation on this compound are not readily found in the literature, suggesting this may be a less explored area of its reactivity.
Chemoselectivity and Regioselectivity in Complex Reactions of this compound
The presence of multiple functional groups—an aldehyde, two fluorine atoms, and a methylthio group—on the aromatic ring of this compound gives rise to considerations of chemoselectivity and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in reactions involving nucleophilic attack, the aldehyde group is generally the most electrophilic site and will be the primary target for many nucleophiles. However, strong organometallic reagents could potentially react at other sites, such as through metal-halogen exchange, although as previously noted, this is less likely with the fluoro substituents.
Regioselectivity pertains to the position at which a reaction occurs. In the case of electrophilic aromatic substitution, the directing effects of the existing substituents would determine the position of the incoming electrophile. The methylthio group is an ortho, para-director, while the fluorine atoms are also ortho, para-directing but deactivating. The aldehyde group is a meta-director and strongly deactivating. The interplay of these electronic effects would dictate the regiochemical outcome of such reactions.
In metal-halogen exchange reactions, the regioselectivity is determined by which halogen is exchanged. Generally, iodine is more reactive than bromine, which is more reactive than chlorine. Fluorine is typically unreactive. Therefore, if other halogens were present on the ring, the exchange would likely occur at the position of the heavier halogen.
Catalytic Activation and Deactivation of this compound
The functional groups of this compound can influence its behavior in catalytic processes.
Catalytic Activation: The aldehyde group can be activated by Lewis or Brønsted acids, enhancing its electrophilicity towards nucleophiles. The fluorine atoms and the methylthio group can also influence the reactivity of the molecule in metal-catalyzed cross-coupling reactions, should a suitable leaving group be present on the ring. For example, if one of the fluorine atoms were replaced with a bromine or iodine, the molecule could participate in reactions like Suzuki, Heck, or Sonogashira couplings. The electronic properties of the other substituents would then play a role in modulating the reactivity of the carbon-halogen bond.
Catalytic Deactivation: The sulfur atom in the methylthio group can act as a poison for certain metal catalysts, particularly those based on palladium, platinum, or rhodium. The lone pairs of electrons on the sulfur can coordinate strongly to the metal center, blocking active sites and inhibiting catalytic activity. This is a well-known phenomenon in catalysis and would need to be considered when designing catalytic reactions involving this compound. Strategies to mitigate catalyst poisoning, such as the use of sulfur-tolerant catalysts or catalyst promoters, might be necessary.
Applications of 2,5 Difluoro 4 Methylthio Benzaldehyde As a Synthetic Building Block
Precursor for Advanced Heterocyclic Compounds
The aldehyde functionality of 2,5-Difluoro-4-(methylthio)benzaldehyde is a primary reactive site for the construction of a wide variety of heterocyclic systems. Through condensation reactions with di- or poly-functional nucleophiles, it can be readily incorporated into five, six, and seven-membered rings containing nitrogen, sulfur, or oxygen.
While specific examples of the use of this compound in the synthesis of nitrogen-containing heterocycles are not extensively documented in publicly available literature, its structural motifs suggest high potential in this area. The aldehyde group can react with hydrazines to form hydrazones, which can then undergo cyclization to pyrazoles or pyridazinones. Condensation with β-ketoesters and ammonia (B1221849) or amines could lead to the formation of dihydropyridines via the Hantzsch synthesis. Furthermore, reaction with aminonitriles could provide access to substituted imidazoles. The electron-withdrawing nature of the fluorine atoms would influence the reactivity of the aldehyde and the stability of the resulting heterocyclic products.
A general synthetic approach for the synthesis of Schiff bases, which are precursors to many nitrogen heterocycles, involves the reaction of an aldehyde with a primary amine. For instance, the reaction of 4-(methylthio)benzaldehyde (B43086) with various amines has been reported to yield Schiff bases with potential biological activities. unife.it A similar reaction with this compound would be expected to proceed readily.
The synthesis of sulfur-containing heterocycles can be envisioned through several pathways. For example, reaction with thioglycolic acid derivatives could yield thiazolidinones. The Gewald reaction, a multicomponent reaction involving an aldehyde, an α-cyanoester, and elemental sulfur, could be a viable route to substituted thiophenes. researchgate.net
The construction of oxygen-containing heterocycles could be achieved through reactions such as the Wittig or Horner-Wadsworth-Emmons reaction to form an α,β-unsaturated ester, which could then undergo cyclization reactions. The aldehyde can also participate in Prins-type reactions or be used as a precursor for the formation of epoxides, which are versatile intermediates for the synthesis of various oxygenated heterocyles.
Intermediate in the Construction of Complex Aromatic Systems
The halogenated and sulfur-functionalized aromatic ring of this compound makes it a valuable intermediate for the synthesis of more complex aromatic structures through various cross-coupling reactions.
The synthesis of polycyclic aromatic hydrocarbons (PAHs) often relies on the annulation of aromatic rings. While direct application of this compound in well-known PAH syntheses like the Scholl reaction might be limited due to the deactivating effect of the aldehyde group, it can serve as a precursor to more reactive intermediates. For instance, conversion of the aldehyde to a different functional group, such as an alkyne or a vinyl group, would open up pathways for cycloaddition reactions or intramolecular cyclizations to build up the polycyclic framework.
The presence of fluorine atoms on the aromatic ring suggests that this compound could be a substrate in various palladium-catalyzed cross-coupling reactions for the formation of biaryl and teraryl structures. Although the C-F bond is generally less reactive in oxidative addition to palladium(0) compared to C-Br or C-I bonds, under specific catalytic conditions, it can participate in coupling reactions.
More plausibly, the aldehyde can be used to introduce a more reactive handle. For example, conversion of the aldehyde to a triflate or a boronic acid derivative would render the molecule suitable for Suzuki-Miyaura coupling. libretexts.orgnih.govmdpi.comresearchgate.net Similarly, conversion to a stannane (B1208499) derivative would allow for Stille coupling. organic-chemistry.orgwikipedia.orglibretexts.org These reactions are powerful tools for the construction of C-C bonds between sp2-hybridized carbon atoms and are widely used in the synthesis of biaryls and teraryls. rsc.orgmdpi.com
Table 1: Potential Cross-Coupling Reactions for Biaryl Synthesis
| Coupling Reaction | Potential Substrate Derived from this compound | Coupling Partner |
|---|---|---|
| Suzuki-Miyaura | 2,5-Difluoro-4-(methylthio)phenylboronic acid | Aryl halide/triflate |
| Stille | Tributyl(2,5-difluoro-4-(methylthio)phenyl)stannane | Aryl halide/triflate |
This table represents potential synthetic routes and is not based on experimentally verified reactions for this specific compound.
Integration into Functional Materials
The unique combination of functional groups in this compound makes it an attractive candidate for incorporation into functional materials. The high electronegativity of fluorine can enhance the thermal stability and influence the electronic properties of polymers. The sulfur atom can act as a coordination site for metal ions or as a point for further functionalization.
The aldehyde group can be used to polymerize the molecule or to graft it onto existing polymer backbones. For example, it could be used as a monomer in the synthesis of poly(azomethine)s or other condensation polymers. The resulting materials could have interesting optical or electronic properties, with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, or as components in liquid crystal displays. However, there is currently a lack of specific research data on the integration of this compound into functional materials.
Monomer for Specialty Polymer Synthesis (e.g., liquid crystals, conductive polymers)
The molecular architecture of this compound suggests its utility as a monomer in the synthesis of specialty polymers such as liquid crystals and conductive polymers. The presence of fluorine atoms is a known strategy in the design of liquid crystalline materials, as fluorine's high electronegativity can induce significant dipole moments, influencing the mesomorphic properties. nih.govnih.gov The incorporation of fluorine can lead to liquid crystals with low viscosity, which is advantageous for applications like high-level multiplexed liquid-crystal displays (LCDs). nih.gov
The aldehyde group provides a reactive handle for polymerization reactions, such as condensation with amines to form Schiff bases (azomethines), which are a well-established class of liquid crystals. nih.govmdpi.com The rigid aromatic core of the benzaldehyde (B42025) derivative contributes to the formation of the ordered phases characteristic of liquid crystals, such as nematic and smectic phases. colorado.edu While direct studies on polymers from this compound are not widely reported, the synthesis of new organic derivatives through the condensation of fluorinated benzaldehydes with anilines to create materials with nematic mesomorphic behavior has been demonstrated. nih.gov
In the realm of conductive polymers, the sulfur atom in the methylthio group could play a role in enhancing electronic conductivity. Thiophene (B33073), a sulfur-containing heterocycle, is a fundamental building block for many conductive polymers. researchgate.netwikipedia.org The delocalization of electrons involving the sulfur atom can lower the band gap of the resulting polymer, a desirable characteristic for semiconducting materials. springerprofessional.de The polymerization of benzaldehyde and thiophene has been shown to create composites with enhanced electrical conductivity. springerprofessional.de Therefore, incorporating this compound into polymer chains could offer a pathway to new conductive materials where the interplay of the electron-withdrawing fluorine atoms and the sulfur-containing group could fine-tune the electronic properties. nih.gov
Table 1: Potential Polymerization Reactions Involving this compound
| Reaction Type | Co-monomer/Reagent | Resulting Polymer Linkage | Potential Application |
|---|---|---|---|
| Polycondensation | Diamines | Poly(azomethine) / Poly(Schiff base) | Liquid Crystals |
| Wittig Reaction | Bis(phosphonium salt)s | Poly(phenylene vinylene) derivative | Conductive Polymers |
Component in Organic Electronic Materials (e.g., OLEDs, OFETs)
The distinct electronic nature of this compound makes it an interesting candidate for incorporation into organic electronic materials like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. wiley.commdpi.com
In the context of OLEDs, fluorinated and carbazole-based materials are often employed. nih.govnih.gov The introduction of fluorine atoms can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for efficient charge injection and transport, as well as for tuning the emission color. wiley.com Materials based on thermally activated delayed fluorescence (TADF) are a key area of research for highly efficient OLEDs, and the design of these materials often involves creating molecules with specific donor-acceptor characteristics to minimize the energy gap between the singlet and triplet excited states. wiley.comresearchgate.net The combination of the electron-donating methylthio group and the electron-withdrawing difluoro-substituted phenyl ring in this compound could be exploited to create such donor-acceptor structures.
For OFETs, the charge carrier mobility is a critical parameter. The presence of sulfur in organic semiconductors can enhance intermolecular interactions and facilitate charge transport. Aromatic thioethers have been investigated as novel luminophores, indicating their potential in optoelectronic applications. nih.govnih.gov The strategic placement of fluorine atoms can also influence the molecular packing in the solid state, which in turn affects the charge mobility.
Table 2: Potential Roles of this compound in Organic Electronic Devices
| Device Type | Potential Role | Rationale |
|---|---|---|
| OLED | Emitter or Host Material | The difluoro and methylthio groups can be used to tune HOMO/LUMO levels and emission properties. |
| OFET | Active Layer Component | The thioether and fluoro groups can influence molecular packing and charge transport characteristics. |
Building Block for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. nih.govmdpi.com The aldehyde functionality of this compound makes it a prime candidate for use as an organic linker in the synthesis of both MOFs and COFs.
In MOF synthesis, the aldehyde group can be either a primary functional group on the organic linker or a group that can be post-synthetically modified. nih.gov Aldehyde-functionalized MOFs have been demonstrated to be useful in applications such as selective sensing. nih.gov The acetalization of benzaldehyde can be catalyzed by MOFs, indicating the compatibility of the aldehyde group with MOF structures. rsc.orgresearchgate.netresearchgate.netacs.org
For COFs, the formation of dynamic covalent bonds, such as imine bonds from the reaction of aldehydes and amines, is a common synthetic strategy. mdpi.comresearchgate.net The properties of the resulting COF, including its porosity, stability, and functionality, are directly derived from the geometry and electronic nature of its building blocks. nih.gov The use of a fluorinated and thioether-containing benzaldehyde like this compound could lead to COFs with unique properties. For instance, the fluorine atoms can enhance the stability and influence the pore environment, while the methylthio groups could serve as sites for post-synthetic modification or contribute to the electronic properties of the framework. Research has shown that COFs constructed from electron-rich building blocks, such as those containing methylthio groups, can have applications in sensing. nih.gov One-dimensional COFs have also been developed using substituted benzaldehydes for applications in photocatalysis. rsc.org
Table 3: Potential Use of this compound in Porous Materials
| Framework Type | Synthetic Role | Potential Properties/Applications |
|---|---|---|
| MOF | Organic Linker | Catalysis, Selective Sensing |
Role in Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups present in this compound provide several handles for directing supramolecular assembly and participating in host-guest chemistry.
The fluorine atoms can engage in various non-covalent interactions, including hydrogen bonding (C-H···F) and halogen bonding. The introduction of fluorine into self-assembling systems can lead to more stable and robust lattices and can even alter the self-assembly motif to create unexpected supramolecular architectures. rsc.orgnih.gov Studies on fluorinated imine cages have shown that the presence of fluorine can increase the stability and crystallinity of the resulting supramolecular structures. nih.govchemrxiv.org
The sulfur atom of the methylthio group is a soft Lewis base and can coordinate with metal ions or participate in other non-covalent interactions. wikipedia.orgmasterorganicchemistry.com This property can be exploited in the design of host molecules for the recognition of specific guest species. The combination of fluorine and sulfur offers a rich landscape of possible intermolecular interactions to build complex and functional supramolecular systems.
The aldehyde group itself can form hydrogen bonds and can also be used to form dynamic covalent bonds in the construction of self-assembling systems like molecular cages or capsules. The reactivity of fluorinated aldehydes has been shown to influence the formation of imine cages, with fluorinated counterparts often reacting faster. nih.gov
Advanced Analytical and Spectroscopic Characterization Techniques for 2,5 Difluoro 4 Methylthio Benzaldehyde and Its Derivatives in Research
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of 2,5-Difluoro-4-(methylthio)benzaldehyde. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the calculation of a unique elemental formula, distinguishing the target compound from other isomers or compounds with the same nominal mass. For this compound (C₈H₆F₂OS), HRMS can confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass. rsc.org
Beyond molecular weight determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, expected fragmentation pathways include the loss of the aldehyde group (-CHO), the methyl radical (-CH₃) from the thioether, and cleavages around the aromatic ring, providing corroborative evidence for the proposed structure. Analysis of the non-fluorinated analog, 4-(methylthio)benzaldehyde (B43086), shows key fragments that can be extrapolated to understand the fragmentation of the fluorinated version. nih.govmassbank.eu
| Species | Formula | Calculated Exact Mass (Da) | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₇F₂OS⁺ | 189.0180 | Protonated molecular ion, commonly observed in ESI. |
| [M]⁺˙ | C₈H₆F₂OS⁺˙ | 188.0102 | Molecular ion radical, commonly observed in EI. achemblock.com |
| [M-CHO]⁺ | C₇H₆F₂S⁺ | 159.0129 | Fragment from loss of the formyl group. |
| [M-CH₃]⁺ | C₇H₃F₂OS⁺ | 172.9867 | Fragment from loss of the methyl group. |
Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁷O) for Detailed Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. A multi-nuclear approach provides a complete picture of the atomic connectivity and electronic environment within this compound and its derivatives.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For this molecule, the spectrum would show a singlet for the three equivalent methyl protons (-SCH₃), a downfield signal for the aldehyde proton (-CHO), and two distinct signals in the aromatic region for the two non-equivalent ring protons. These aromatic protons would exhibit complex splitting patterns (multiplicities) due to coupling with each other (ortho-coupling) and with the adjacent fluorine atoms (H-F coupling).
¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are expected. Key signals include the aldehyde carbonyl carbon, the carbons directly bonded to fluorine (which appear as large doublets due to one-bond C-F coupling), the carbon attached to the sulfur atom, and the methyl carbon. The magnitude of the C-F coupling constants provides further confirmation of the fluorine substitution pattern.
¹⁹F NMR: Given the presence of fluorine, ¹⁹F NMR is a crucial and highly informative technique. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.org The spectrum of this compound would display two distinct signals for the two magnetically non-equivalent fluorine atoms at positions 2 and 5. The chemical shifts of these signals are highly sensitive to the electronic environment of the molecule. acs.org Furthermore, these signals would show coupling to each other (F-F coupling) and to adjacent protons (H-F coupling), providing definitive evidence for their relative positions on the aromatic ring. acs.orgnih.gov This technique is exceptionally clean due to the lack of background signals in most organic molecules, making it ideal for monitoring reactions and assessing the purity of fluorinated compounds. rsc.orgdiva-portal.org
¹⁷O NMR: While less common due to the low natural abundance (0.038%) and quadrupolar nature of the ¹⁷O nucleus, this technique could theoretically be used to probe the electronic environment of the carbonyl oxygen atom. It is a specialized method that can provide unique insights into phenomena like hydrogen bonding and resonance effects involving the aldehyde group, but it is not routinely employed for standard characterization.
| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |
|---|---|---|---|
| ¹H | CHO | ~9.9-10.2 | Triplet (t) or Doublet of doublets (dd) due to coupling with F |
| Aromatic H | ~7.2-7.8 | Doublet of doublets (dd) for each proton, showing H-H and H-F coupling | |
| SCH₃ | ~2.5 | Singlet (s) | |
| ¹³C | C=O | ~185-190 | Doublet (d) due to coupling with F |
| C-F | ~150-165 | Large doublet (d) for each, J_CF ~250 Hz | |
| Aromatic C/C-S | ~115-140 | Doublets (d) or singlets (s) depending on proximity to F | |
| SCH₃ | ~15-20 | Singlet (s) | |
| ¹⁹F | F at C2 | -110 to -140 | Doublet of doublets (dd) due to F-F and F-H coupling |
| F at C5 | -110 to -140 | Doublet of doublets (dd) due to F-F and F-H coupling |
Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule. acs.org These methods are rapid, non-destructive, and can be used to monitor the progress of a reaction, for example, by observing the appearance of the aldehyde C=O stretch when an alcohol is oxidized.
Infrared (IR) Spectroscopy: An IR spectrum provides a distinct fingerprint of a molecule. For this compound, the most prominent absorption bands would include:
A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group, typically around 1700-1710 cm⁻¹.
Two weak to medium peaks for the aldehyde C-H stretch (Fermi doublet) around 2720 cm⁻¹ and 2820 cm⁻¹.
Strong absorptions in the 1100-1300 cm⁻¹ region corresponding to the C-F stretching vibrations.
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
A weak C-S stretching vibration, typically found in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is complementary to IR. While the C=O stretch is also visible in Raman, other vibrations like the symmetric aromatic ring breathing modes and the C-S stretch often produce stronger and more easily identifiable signals than in IR. This makes the combination of both techniques powerful for a complete vibrational analysis. nih.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| C-H Stretch (Aldehyde) | -CHO | 2810-2850 & 2710-2750 | Medium |
| C=O Stretch (Aldehyde) | -CHO | 1690-1715 | Strong |
| C=C Stretch (Aromatic) | Aryl | 1450-1600 | Medium to Strong |
| C-F Stretch | Aryl-F | 1100-1300 | Strong |
| C-S Stretch | Aryl-S-CH₃ | 600-800 | Weak to Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis
For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. jeeadv.ac.in
For this compound or its derivatives, a successful crystallographic analysis would:
Unambiguously confirm the connectivity and substitution pattern on the benzene (B151609) ring.
Provide highly accurate measurements of all bond lengths and bond angles.
Reveal the solid-state conformation, including the planarity of the aromatic ring and the orientation of the aldehyde and methylthio substituents.
Elucidate the nature of intermolecular interactions in the crystal lattice, such as potential C-H···O, C-H···F, or C-H···S hydrogen bonds, and π-π stacking, which govern the crystal packing. mdpi.com
This level of detail is crucial for understanding structure-property relationships and for computational modeling studies.
Chromatographic Techniques (GC-MS, HPLC-MS, Preparative Chromatography) for Purity Assessment and Mixture Profiling
Chromatographic methods are essential for both the analysis and purification of this compound and its reaction products. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
GC-MS (Gas Chromatography-Mass Spectrometry): As a relatively volatile compound, this compound is well-suited for GC-MS analysis. In this method, the compound is vaporized and separated on a capillary column. The retention time provides a quantitative measure of its purity, while the coupled mass spectrometer confirms its identity by providing its mass spectrum and fragmentation pattern. nih.gov
HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry): HPLC is a versatile technique for analyzing a wide range of compounds, including those that are not volatile or are thermally unstable. rsc.org Using a reversed-phase column (e.g., C18), the compound can be separated from impurities. Coupling the HPLC system to a mass spectrometer (HPLC-MS) allows for the identification of the compound and any by-products or metabolites in a complex mixture based on their retention times and m/z values. massbank.eu
Preparative Chromatography: For obtaining high-purity samples for further research, preparative chromatography is employed. This can be either large-scale column chromatography using silica (B1680970) gel or preparative HPLC. These methods operate on the same principles as their analytical counterparts but use larger columns and higher flow rates to isolate gram-scale quantities of the desired product from reaction mixtures. rsc.org
Advanced Fluorine-Specific Analytical Methods in Synthetic Research
Beyond the standard spectroscopic techniques, specialized methods exist for the quantification of total organic fluorine, which can be critical for quality control and in studies involving complex matrices. These methods are particularly useful when it is necessary to account for all fluorinated species, not just the target molecule.
Adsorbable Organic Fluorine (AOF): The AOF method is a sum parameter analysis used primarily in environmental science but applicable in research to quantify the total amount of organically bound fluorine that can be adsorbed onto a sorbent like activated carbon. qa-group.com After adsorption, the carbon is subjected to CIC to determine the fluorine content. This approach is useful for screening samples for the presence of diverse organofluorine compounds and can provide a comprehensive measure of the total fluorinated organic load in a sample. metrohm.comqa-group.com
Computational Chemistry and Theoretical Studies on 2,5 Difluoro 4 Methylthio Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netacs.org For 2,5-Difluoro-4-(methylthio)benzaldehyde, DFT calculations can provide deep insights into its fundamental properties.
Electronic Structure: DFT calculations would begin with geometry optimization to find the lowest energy structure of the molecule. acs.org These calculations can determine key bond lengths, bond angles, and dihedral angles. The presence of two fluorine atoms and a methylthio group ortho and para to the aldehyde functionality suggests a complex interplay of electronic effects. The fluorine atoms are strongly electron-withdrawing through the inductive effect, while the methylthio group can be an electron-donating group through resonance. DFT can quantify these effects by calculating atomic charges and mapping the electrostatic potential (ESP). The ESP map would visualize electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the sulfur atom.
Reactivity Prediction: Frontier Molecular Orbital (FMO) theory, when combined with DFT, is a powerful tool for predicting reactivity. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical.
HOMO: The location of the HOMO would indicate the most likely sites for electrophilic attack. For this molecule, the HOMO is expected to have significant contributions from the methylthio group and the aromatic ring.
LUMO: The LUMO's location indicates the most probable sites for nucleophilic attack. The LUMO is anticipated to be localized primarily on the carbonyl group, specifically on the carbon atom, which is consistent with the typical reactivity of aldehydes. numberanalytics.com
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. DFT calculations would provide a quantitative value for this gap, allowing for comparison with other related aldehydes. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity profile.
Illustrative DFT-Calculated Electronic Properties for a Substituted Benzaldehyde (B42025) Note: This table is an example of data that would be generated for this compound and is based on general values for similar compounds.
| Property | Illustrative Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; site of electrophilic attack. |
| LUMO Energy | -1.8 eV | Indicates the energy of the lowest empty orbital; site of nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |
| Electrophilicity Index | 1.9 | Quantifies the electrophilic nature of the molecule. |
Conformational Analysis and Energy Landscape Mapping
The presence of the methylthio and aldehyde groups, both of which have rotational freedom around their bonds to the benzene (B151609) ring, means that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. libretexts.org
A detailed conformational analysis would involve scanning the potential energy surface by systematically rotating the C-S bond of the methylthio group and the C-C bond of the aldehyde group. This mapping reveals the low-energy conformations (local minima) and the transition states connecting them. researchgate.net For aromatic aldehydes, the orientation of the carbonyl group relative to the ring is of particular importance. The two planar conformations, with the C=O bond cis or trans to a specific ortho substituent, are often the most stable. In this case, the relative energies would be influenced by steric hindrance and electronic interactions with the ortho fluorine atom.
Example of a Conformational Energy Profile Note: This is a representative table showing the type of data obtained from a conformational analysis of a substituted benzaldehyde.
| Conformer | Dihedral Angle (C-C-S-C) | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 90° | 180° | 0.00 | 75.3 |
| 2 | 0° | 180° | 1.20 | 15.1 |
| 3 | 90° | 0° | 2.50 | 9.6 |
Molecular Dynamics Simulations for Intermolecular Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time and interacts with its environment. youtube.com An MD simulation of this compound, either in a solvent or in a condensed phase (like a crystal or amorphous solid), would reveal the nature of its intermolecular interactions.
The simulation would track the movements of all atoms over time, governed by a force field that describes the intra- and intermolecular forces. Key interactions that could be studied include:
Hydrogen Bonding: Although the molecule itself cannot donate a hydrogen bond, the carbonyl oxygen is a hydrogen bond acceptor. In protic solvents like water or alcohols, MD simulations would show the formation and dynamics of hydrogen bonds to the aldehyde group.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment, leading to dipole-dipole interactions that would influence its packing in the solid state and its orientation in polar solvents.
π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic molecules. MD simulations can quantify the geometry and strength of these interactions.
Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors in specific environments.
By analyzing the trajectories from an MD simulation, properties like the radial distribution function can be calculated to understand the solvation shell structure around the molecule. Such simulations are crucial for understanding its behavior in solution and for predicting properties like solubility and crystal packing. rsc.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are highly effective at predicting spectroscopic data, which can be invaluable for structure confirmation and interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. mdpi.com Calculations would be performed on the optimized geometry of the most stable conformer. The predicted chemical shifts can be compared with experimental data to confirm the molecular structure. For organofluorine compounds, predicting ¹⁹F NMR shifts is particularly useful due to their large chemical shift range and sensitivity to the electronic environment. nih.govrsc.orgrsc.org The accuracy of these predictions can be improved by using scaling factors derived from a set of similar known compounds or by performing calculations that include solvent effects. nih.gov
Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. The calculated frequencies correspond to the normal modes of vibration of the molecule. These theoretical spectra can be compared with experimental ones to aid in the assignment of the observed absorption bands to specific molecular motions, such as the C=O stretch of the aldehyde, C-F stretches, and various aromatic ring vibrations. nih.gov
Illustrative Predicted vs. Experimental NMR and IR Data Note: This table exemplifies the comparison between calculated and experimental spectroscopic data for a molecule like this compound.
| Parameter | Calculated Value | Experimental Value |
| ¹³C NMR (C=O) | 189.5 ppm | 190.2 ppm |
| ¹⁹F NMR (C2-F) | -135.2 ppm | -134.8 ppm |
| ¹H NMR (CHO) | 9.85 ppm | 9.91 ppm |
| IR Freq. (C=O stretch) | 1705 cm⁻¹ | 1701 cm⁻¹ |
| IR Freq. (C-F stretch) | 1250 cm⁻¹ | 1245 cm⁻¹ |
Reaction Mechanism Elucidation Through Computational Approaches
Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. acs.orgnih.gov For this compound, several types of reactions could be studied computationally.
Nucleophilic Addition to the Carbonyl Group: This is a characteristic reaction of aldehydes. numberanalytics.com DFT calculations can model the entire reaction pathway, including the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent protonation. The activation energy barrier for the reaction can be calculated, providing a measure of the reaction rate. acs.org
Oxidation and Reduction: The mechanism of oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol can be explored. For instance, the mechanism of a hydride reduction (e.g., with NaBH₄) could be modeled to understand the stereoselectivity of the attack on the carbonyl carbon.
By mapping the potential energy surface for a given reaction, computational chemists can identify the lowest energy path, calculate reaction rates, and understand the origins of selectivity. acs.org
Quantitative Structure-Property Relationships (QSPR) Modeling for Material Science Applications
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules (described by molecular descriptors) with their macroscopic properties. acs.orgnih.gov While QSPR studies on this compound itself are not reported, this approach could be used to predict its properties or the properties of materials derived from it.
For material science applications, one might be interested in properties like boiling point, melting point, solubility, or even electronic properties relevant to organic electronics. A QSPR study would involve:
Dataset compilation: Gathering a set of molecules with known properties, structurally related to the target compound.
Descriptor calculation: Calculating a large number of molecular descriptors (e.g., topological, electronic, steric) for each molecule in the dataset. researchgate.net
Model building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the property of interest.
Model validation: Rigorously validating the model's predictive power using external test sets and statistical metrics. nih.gov
Once a reliable QSPR model is developed, it can be used to predict the properties of this compound and other new, yet-to-be-synthesized derivatives, thereby guiding the design of new materials with desired characteristics.
Emerging Research Directions and Future Perspectives for 2,5 Difluoro 4 Methylthio Benzaldehyde
Development of Novel and Efficient Synthetic Pathways
The synthesis of 2,5-Difluoro-4-(methylthio)benzaldehyde, while not extensively documented in dedicated literature, can be strategically approached by combining established methodologies for the synthesis of fluorinated and thioether-substituted benzaldehydes. A plausible and efficient synthetic route would likely involve a multi-step process, starting from a readily available difluorinated precursor.
One potential pathway could commence with 1,4-difluorobenzene. This starting material could undergo a Friedel-Crafts acylation or a related formylation reaction to introduce the aldehyde group. However, directing this substitution to the desired position in the presence of two fluorine atoms can be challenging.
A more regioselective approach might involve the formylation of 1,4-difluoro-2-(methylthio)benzene. The synthesis of this key intermediate could be achieved through the nucleophilic aromatic substitution of a suitable leaving group on a difluorobenzene derivative with a methylthiolate source.
Alternatively, a halogen-exchange reaction on a corresponding chlorinated or brominated benzaldehyde (B42025) derivative could be employed to introduce the fluorine atoms. For instance, a process analogous to the preparation of other fluorobenzaldehydes could involve the reaction of a dichlorobenzaldehyde with an alkali fluoride (B91410) in a high-boiling point aprotic solvent. google.com The introduction of the methylthio group could then be achieved via nucleophilic aromatic substitution.
A one-pot reduction/cross-coupling procedure, which has been demonstrated for the synthesis of other functionalized benzaldehydes, presents another innovative avenue. acs.orgresearchgate.net This method utilizes a stable aluminum hemiaminal as a latent aldehyde, allowing for subsequent functional-group manipulations. acs.orgresearchgate.net
The table below summarizes potential synthetic strategies that could be adapted for the preparation of this compound.
| Synthetic Strategy | Precursor Example | Key Transformation | Potential Advantages |
| Formylation of a Thioether | 1,4-difluoro-2-(methylthio)benzene | Vilsmeier-Haack or Rieche formylation | Good regioselectivity |
| Halogen-Exchange Fluorination | 2,5-dichloro-4-(methylthio)benzaldehyde | Reaction with KF or other fluoride source | Utilizes established industrial processes google.com |
| Nucleophilic Aromatic Substitution | 2,4,5-trifluorobenzaldehyde (B50696) | Reaction with sodium thiomethoxide | Direct introduction of the methylthio group |
| Multi-step sequence from Dimethoxybenzene | 2,5-Dimethoxybenzaldehyde | Bromination, nucleophilic substitution with a thiol, and subsequent modifications designer-drug.com | A versatile route demonstrated for analogous compounds designer-drug.com |
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
The reactivity of this compound is governed by the interplay of its three distinct functional groups. While standard aldehyde reactions such as oxidation to the corresponding carboxylic acid, reduction to the benzyl (B1604629) alcohol, and condensation reactions to form Schiff bases or other derivatives are expected, the electronic nature of the fluorinated and methylthio-substituted ring opens avenues for more selective and novel transformations.
The aldehyde group can participate in a variety of C-H functionalization reactions. For instance, the use of transient directing groups could enable ortho-C(sp²)–H functionalization, allowing for the introduction of various substituents at the position adjacent to the aldehyde. acs.orgacs.org This strategy has been successfully applied to a range of benzaldehydes for arylation, halogenation, and amidation. acs.org
The fluorine atoms significantly influence the electron density of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. This could allow for the selective replacement of one or both fluorine atoms under specific conditions, providing a pathway to further functionalized derivatives.
The methylthio group itself can be a site for chemical modification. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone would dramatically alter the electronic properties of the molecule, potentially unlocking new reactivity patterns. Furthermore, the thioether can act as a coordinating group in transition metal-catalyzed reactions.
Reactions with organometallic reagents are also of significant interest. While Grignard reagents typically add to the aldehyde, less reactive organometallics like organocuprates might exhibit different selectivity, potentially enabling conjugate addition or other transformations under specific conditions. youtube.com
Application in New Frontier Areas of Advanced Organic Synthesis
The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of complex molecules in emerging areas of organic chemistry. Its application is anticipated in the development of novel pharmaceuticals and agrochemicals, where the presence of fluorine and sulfur can significantly impact biological activity and metabolic stability.
In medicinal chemistry, fluorinated aromatic compounds are sought after for their enhanced binding affinity to biological targets and improved pharmacokinetic properties. nih.gov The presence of the methylthio group offers an additional point of interaction and can be a key feature in the design of enzyme inhibitors or receptor modulators. Derivatives of this aldehyde could serve as precursors to novel heterocyclic compounds with potential therapeutic applications.
In the field of agrochemicals, the introduction of fluorine atoms is a common strategy to increase the efficacy and selectivity of pesticides and herbicides. The specific substitution pattern of this compound could lead to the discovery of new active ingredients with improved environmental profiles.
Furthermore, this compound can be a key starting material for the synthesis of complex molecular architectures through multi-component reactions or cascade sequences. The aldehyde functionality provides a handle for the construction of intricate ring systems and the introduction of diverse functional groups.
Integration into Next-Generation Functional Materials and Devices
The electronic properties of this compound suggest its potential as a building block for advanced functional materials. The combination of an electron-poor difluorinated ring and a sulfur-containing substituent can give rise to interesting photophysical and electronic characteristics.
There is potential for this compound to be used as a precursor for novel fluorescent materials. smolecule.com The aldehyde group can be readily converted into various conjugated systems, which are the core of many organic fluorophores. The fluorine and methylthio substituents can be used to tune the emission wavelength, quantum yield, and other photophysical properties.
In the realm of organic electronics, molecules with tailored electronic properties are in high demand for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atoms combined with the potential for charge transport through the sulfur atom makes derivatives of this compound interesting candidates for n-type or ambipolar organic semiconductors. The aldehyde group offers a convenient point for polymerization or for attachment to other functional moieties to create larger, more complex material systems.
Catalyst Design and Development Utilizing this compound as a Ligand Precursor
The thioether group in this compound presents a significant opportunity for its use as a precursor for the design of novel ligands for transition metal catalysis. Thioether-containing ligands have gained increasing attention in recent years due to their unique electronic and steric properties, which can lead to enhanced catalytic activity and selectivity. bohrium.comresearchgate.net
The aldehyde functionality can be transformed into a variety of chelating groups, such as imines, amines, or alcohols, which can coordinate to a metal center in conjunction with the sulfur atom of the methylthio group. This would create bidentate or even tridentate ligands with a well-defined geometry. For example, condensation of the aldehyde with a suitable amine could generate a Schiff base ligand.
The electronic properties of the ligand can be finely tuned by the two fluorine atoms on the aromatic ring. These electron-withdrawing groups would modulate the electron density at the sulfur donor atom, which in turn would influence the properties of the resulting metal complex. This could be advantageous in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. researchgate.netnih.gov
The table below outlines potential ligand types that could be synthesized from this compound and their potential applications in catalysis.
| Ligand Type | Synthetic Transformation | Potential Metal Complexes | Potential Catalytic Applications |
| Schiff Base (S,N-ligand) | Condensation with a primary amine | Palladium, Rhodium, Iridium | Cross-coupling, C-H activation nih.govacs.org |
| Amino-alcohol (S,N,O-ligand) | Reductive amination with an amino alcohol | Ruthenium, Iron | Asymmetric transfer hydrogenation |
| Phosphine-imine (S,P,N-ligand) | Condensation with an aminophosphine | Nickel, Cobalt | Olefin polymerization |
Sustainable and Scalable Production Methodologies for Industrial Research and Development
For this compound to be utilized in large-scale industrial applications, the development of sustainable and scalable production methods is crucial. This involves considering factors such as atom economy, waste generation, catalyst recyclability, and the use of environmentally benign reagents and solvents.
A patent for the synthesis of the related 4-methylthiobenzaldehyde (B8764516) describes a process that is highlighted as being environmentally friendly with high atom economy and minimal waste. wikipedia.orggoogle.com This process utilizes a reusable solid super-strong acid catalyst. wikipedia.orggoogle.com Adapting such a catalytic system for the synthesis of the difluorinated analogue could be a promising direction for sustainable production.
Key aspects for developing a sustainable process for this compound include:
Catalyst Selection: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled would significantly reduce waste and production costs.
Solvent Choice: The use of green solvents, or even solvent-free reaction conditions, would be highly desirable.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry.
Energy Efficiency: Utilizing reaction conditions with lower temperatures and pressures, possibly through the use of highly active catalysts, would reduce the energy consumption of the process.
Flow chemistry is another technology that could be explored for the scalable and safe production of this compound. Continuous flow reactors can offer better control over reaction parameters, improved safety for handling potentially hazardous reagents, and easier scale-up compared to traditional batch processes.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2,5-Difluoro-4-(methylthio)benzaldehyde, and what are critical reaction parameters?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to introduce the methylthio group, followed by fluorination. Key parameters include:
- Temperature control (80–120°C) to avoid side reactions.
- Use of anhydrous solvents (e.g., DMF) and catalysts like sodium metabisulfite under nitrogen to prevent oxidation .
- Purification via silica gel chromatography (60–120 mesh) and recrystallization from ethanol/water mixtures for >95% purity .
Q. What analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for aldehyde proton (δ 9.8–10.2 ppm) and fluorine coupling patterns. ¹⁹F NMR resolves fluorination positions .
- HPLC : C18 columns with acetonitrile/water mobile phase assess purity (>95%) and detect impurities .
- FT-IR : Confirms aldehyde C=O stretch (~1700 cm⁻¹) and methylthio C-S vibrations (650–700 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to volatility and potential irritancy.
- Store at 2–8°C under inert atmosphere to prevent degradation .
- Avoid aqueous environments; use organic solvents (DCM, THF) for solubility .
Advanced Research Questions
Q. How can researchers resolve discrepancies between observed and predicted NMR chemical shifts?
- Methodological Answer :
- Fluorine’s electronegativity and magnetic anisotropy cause shifts. Use DFT calculations (B3LYP/6-31G* level) to model expected shifts, cross-referenced with experimental data from NIST Chemistry WebBook .
- Compare with analogs (e.g., 4-(methylthio)benzaldehyde derivatives) for methylthio group effects (Δδ 0.3–0.5 ppm downfield for ortho protons) .
Q. What strategies improve regioselectivity in electrophilic substitutions involving this compound?
- Methodological Answer :
- Kinetic control : Use LDA (Lithium Diisopropylamide) at -78°C in THF to activate para-fluorine positions.
- pH buffering (6.5–7.0) enhances selectivity, achieving 72% yield improvement in halogenation reactions .
- Monitor intermediates via in-situ ¹⁹F NMR to track substituent effects .
Q. How does the methylthio group influence cross-coupling reactivity compared to non-sulfur analogs?
- Methodological Answer :
- The thioether group acts as a meta-director in Suzuki-Miyaura couplings, requiring Pd(OAc)₂/XPhos catalysts at 90°C for 12 hours.
- Yields are 40% higher vs. methoxy analogs due to sulfur’s electron-donating effects .
- Confirm progress via TLC (hexane:EtOAc 4:1) and isolate products via flash chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
